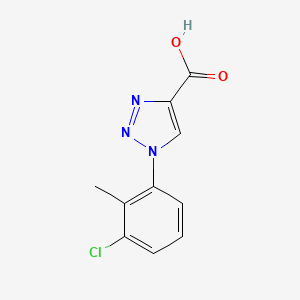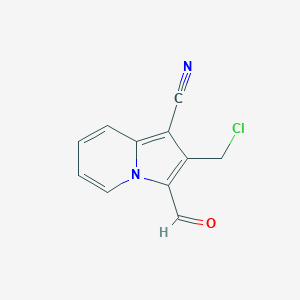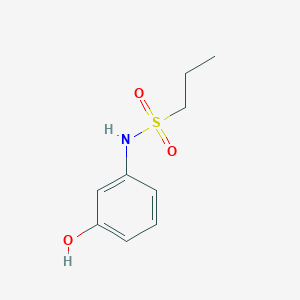
4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one
説明
Synthesis Analysis
The synthesis of “3,4-Difluorophenyl isocyanate” involves the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate .Molecular Structure Analysis
The molecular formula of “3,4-Difluorophenyl isocyanate” is C7H3F2NO . The average mass is 155.102 Da and the monoisotopic mass is 155.018265 Da .Chemical Reactions Analysis
The Dimroth rearrangement, a type of isomerization of heterocycles, is observed in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Difluorophenyl isocyanate” include a density of 1.2±0.1 g/cm3, boiling point of 186.4±30.0 °C at 760 mmHg, vapour pressure of 0.7±0.4 mmHg at 25°C, enthalpy of vaporization of 42.3±3.0 kJ/mol, and flash point of 58.9±14.2 °C .科学的研究の応用
Synthesis and Chemical Applications
The regioselective synthesis of phthalazinone derivatives, including those similar to "4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one," has been explored for their applications in creating biologically significant compounds. Dhage, Deshmukh, and Thopate (2015) reported a method that provides rapid access to such derivatives with excellent yield, highlighting their potential in drug development and material science due to their significant yields and regioselectivity in Suzuki and Sonogashira coupling reactions (G. Dhage, S. Deshmukh, & S. Thopate, 2015).
Material Science and Engineering
The development and characterization of metal-organic frameworks (MOFs) incorporating fluorinated phthalate derivatives demonstrate the utility of these compounds in creating materials with unique properties. Zou, Zhong, Du, Kiyobayashi, and Xu (2007) synthesized zinc and cadmium 4,4'-(hexafluoroisopropylidene)diphthalate MOFs, revealing their high thermal stabilities and unique fluorite topology. Such frameworks could have applications in gas storage, catalysis, and as sensors (R. Zou, R. Zhong, M. Du, T. Kiyobayashi, & Q. Xu, 2007).
Pharmacology and Biomedical Research
While the focus on "4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one" in pharmacology is limited due to the exclusion criteria, the exploration of similar fluorinated compounds for their pharmacological activity is notable. Yamali, Gul, Kazaz, Levent, and Gulcin (2020) synthesized novel sulfonamide derivatives with inhibitory activity against acetylcholinesterase and carbonic anhydrase enzymes. Such research underscores the potential of fluorinated phthalazinone derivatives in developing new therapeutic agents (C. Yamali, H. Gul, C. Kazaz, S. Levent, & I. Gulcin, 2020).
Safety and Hazards
特性
IUPAC Name |
4-(3,4-difluorophenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJGLXYAVFQOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)



![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)





![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)

